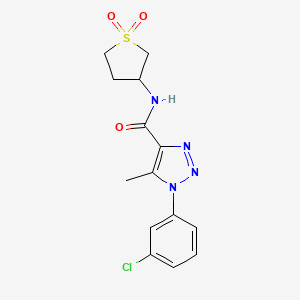
1-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15ClN4O3S and its molecular weight is 354.81. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential
The triazole derivatives, similar in structure to the compound , have been identified to possess valuable pharmacological properties. These compounds have shown anti-convulsive activity and could be useful for the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981). This suggests that the compound of interest could be explored for its potential in neurological disorders treatment.
Antioxidant and Antiradical Activities
Triazole derivatives have also been synthesized and characterized for their antioxidant and antiradical activities. A series of new triazole compounds demonstrated promising antioxidant properties, which indicates that the compound under discussion might hold potential as an antioxidant agent, contributing to the research and development of new antioxidant drugs (Bekircan, Özen, Gümrükçüoğlu, Bektaş, 2008).
Chemical Synthesis and Reactivity
In the realm of chemical synthesis, the compound's unique structure offers a basis for the development of novel synthetic routes and methodologies. For instance, the synthesis of similar triazole derivatives has been conducted through various chemical reactions, highlighting the compound's potential as a versatile intermediate in organic synthesis (Kan, 2015). These synthetic pathways can be pivotal in creating new molecules with significant biological activities.
Biological Activities
Research on β-carboline derivatives possessing the 1,2,3-triazole ring has shown that these compounds have notable cytotoxic and antibacterial activities. This suggests that our compound could also be investigated for its potential biological activities, potentially leading to the discovery of new therapeutic agents with efficacy against various types of cancer cells and bacterial infections (Salehi et al., 2016).
Physicochemical Properties
The physicochemical properties of triazole derivatives are crucial for their biological activity and drug-likeness. Studies on similar compounds have provided insights into their solubility, partitioning processes, and thermodynamics, essential for drug development and formulation (Volkova, Levshin, Perlovich, 2020). These findings could guide the optimization of the compound for enhanced bioavailability and efficacy.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S/c1-9-13(14(20)16-11-5-6-23(21,22)8-11)17-18-19(9)12-4-2-3-10(15)7-12/h2-4,7,11H,5-6,8H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGHRDOYTRUUJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B2413345.png)
![2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one](/img/structure/B2413346.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide](/img/structure/B2413353.png)

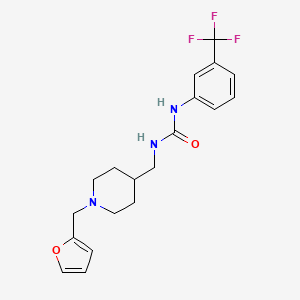
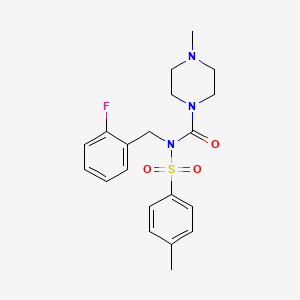
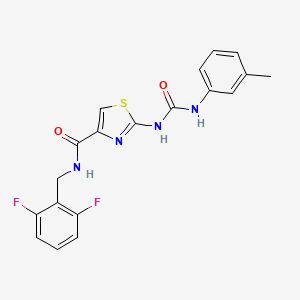
![[4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2413360.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2413363.png)
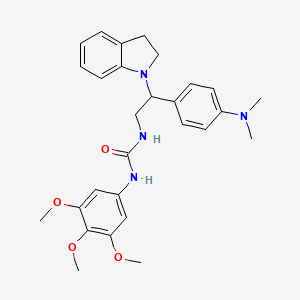
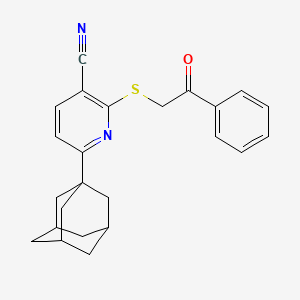
![N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2413366.png)